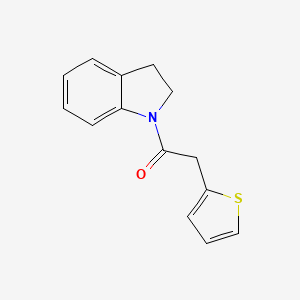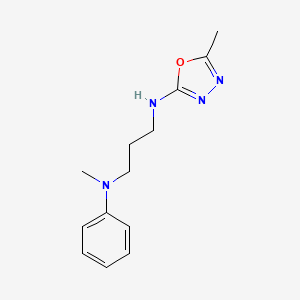![molecular formula C18H21N3O3 B5642596 4'-{[(dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide](/img/structure/B5642596.png)
4'-{[(dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, each tailored to add specific functional groups or modify the molecular skeleton in a controlled manner. While the specific synthesis pathway for 4'-{[(Dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide is not detailed in the provided studies, the general approach likely involves strategic functionalization of biphenyl precursors, activation of amine groups, and careful introduction of methoxy and carboxamide functionalities. Such processes are akin to those found in the synthesis of related compounds, where the precision in reagent selection and reaction conditions dictates the success of synthesizing target molecules with desired purity and yield (Stojanovska et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound suggests a significant degree of aromaticity, contributed by the biphenyl core, with electron-donating and withdrawing groups (dimethylamino and carboxamide, respectively) that influence its electronic properties. The presence of a methoxy group further adds to the complexity of its electronic structure, potentially affecting its reactivity and interaction with other molecules. Techniques such as X-ray crystallography and NMR spectroscopy are invaluable in elucidating such molecular structures in detail (Yahyazadeh et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 4'-{[(Dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide is likely influenced by its functional groups. The dimethylamino group could partake in nucleophilic substitution reactions, while the carboxamide moiety might engage in condensation or acylation reactions. Its methoxy group may undergo demethylation under certain conditions, altering the compound's electronic and steric properties. Understanding these reactions provides insight into the compound's stability and reactivity under various chemical environments (Richaud et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystallinity, are dictated by its molecular structure. The interactions between its functional groups and the surrounding medium (solvents, other molecules) significantly affect these properties. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data on its thermal stability and phase transitions (Gao & Kyratzis, 2008).
Chemical Properties Analysis
Exploring the chemical properties involves understanding the acidity/basicity, nucleophilicity/electrophilicity, and redox characteristics of 4'-{[(Dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide. These properties influence its behavior in chemical reactions, including its role as a reactant or catalyst in organic synthesis. Spectroscopic methods like IR, UV-Vis, and mass spectrometry offer insights into these chemical properties and their impact on the compound's applications in various fields (Halberstadt, 2017).
Propriétés
IUPAC Name |
3-[4-(dimethylcarbamoylamino)phenyl]-4-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-19-17(22)13-7-10-16(24-4)15(11-13)12-5-8-14(9-6-12)20-18(23)21(2)3/h5-11H,1-4H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRAXKXHWBYRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-8,8-dimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5642517.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5642529.png)
![9-[4-(1H-imidazol-1-yl)butanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642535.png)

![N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5642556.png)
![(4-{[3-(4-methylpiperazin-1-yl)propyl]amino}quinazolin-2-yl)methanol](/img/structure/B5642564.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B5642576.png)

![(1S*,5R*)-N-(2-fluorobenzyl)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5642608.png)

![methyl 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5642624.png)
![3-[(diethylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5642627.png)
![8-cyclopropyl-N-(2-ethoxyphenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5642633.png)